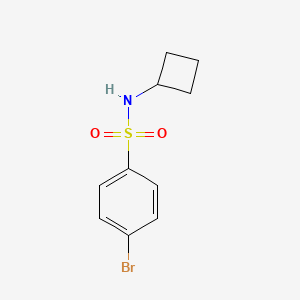

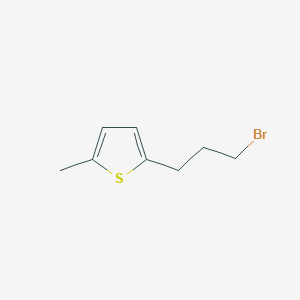

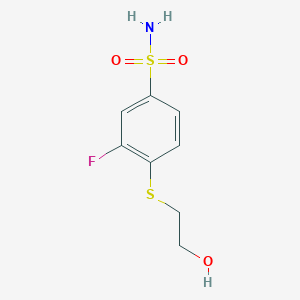

![molecular formula C11H9N3 B8700869 9H-pyrido[3,4-b]indol-6-amine CAS No. 6453-27-6](/img/structure/B8700869.png)

9H-pyrido[3,4-b]indol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9H-pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline, is a compound with the molecular formula C11H8N2 and a molecular weight of 168.1946 . It is also known to be a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein .

Synthesis Analysis

The synthesis of 9H-pyrido[3,4-b]indol-6-amine derivatives has been reported in several studies. For instance, one study reported the synthesis of N-Substituted-9H-β-carboline-6-amine derivatives through the Pictet Spengler reaction in three steps, using 5-Chlorotryptamine and glyoxalic acid as starting materials .Molecular Structure Analysis

The molecular structure of 9H-pyrido[3,4-b]indole consists of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

9H-pyrido[3,4-b]indol-6-amine is involved in various chemical reactions. For instance, it has been reported that it can be metabolized to intermediates (possibly short-lived nitrenium ion of AαC) that react with DNA . Another study reported the formation of 1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP), 1methyl-9H-pyrido[3,4-b]-indole (Harman), and 9H-pyrido[3,4-b]-indole (Norharman) in chemical model systems containing epicatechin under various reaction conditions .Physical And Chemical Properties Analysis

9H-pyrido[3,4-b]indole is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether . Its melting point ranges from 200.0 to 203.0 °C .Safety and Hazards

将来の方向性

The future directions of 9H-pyrido[3,4-b]indol-6-amine research are promising. For instance, one study highlighted the interest in 6,5,6-fused tricyclic analogues of 4-aminoquinazolines as kinase inhibitors in the micromolar to the nanomolar range of IC50 values . The study suggested that these compounds could be used for the development of efficient and eco-compatible chemical methodologies, allowing rapid access to libraries of potent bioactive arenes and their heteroarenes analogues .

特性

CAS番号 |

6453-27-6 |

|---|---|

分子式 |

C11H9N3 |

分子量 |

183.21 g/mol |

IUPAC名 |

9H-pyrido[3,4-b]indol-6-amine |

InChI |

InChI=1S/C11H9N3/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H,12H2 |

InChIキー |

PPCJCNSRVOYTKC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=NC=C3 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

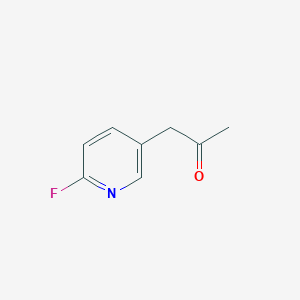

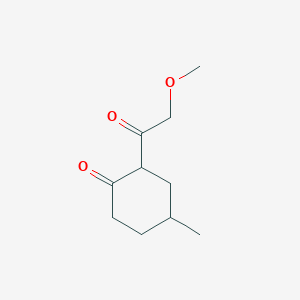

![Spiro[chromene-2,3'-pyrrolidine]](/img/structure/B8700787.png)

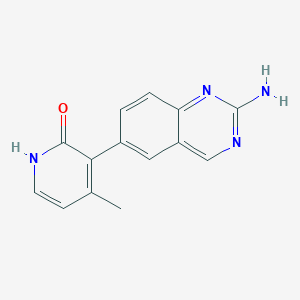

![Tert-butyl 2-[(2-aminoethyl)amino]acetate](/img/structure/B8700804.png)

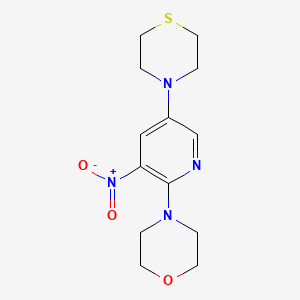

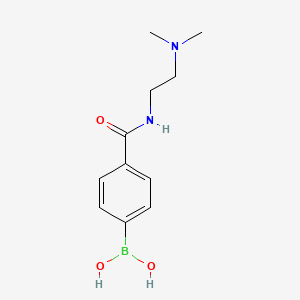

![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)